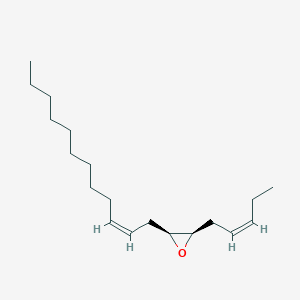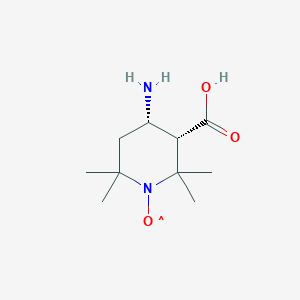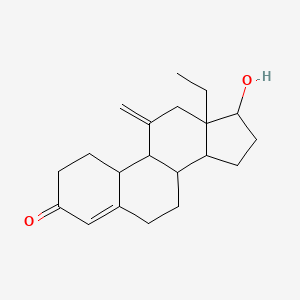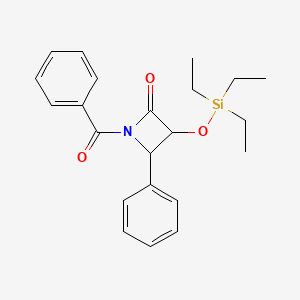
1,2-Dihydro Diethyl Loteprednol Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro Diethyl Loteprednol Carbonate is a synthetic corticosteroid with anti-inflammatory properties. It is used in the preparation of other soft steroids and is known for its application in ophthalmic solutions to treat various inflammatory conditions of the eye. The compound has a molecular formula of C26H36O9 and a molecular weight of 492.56 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro Diethyl Loteprednol Carbonate is synthesized through a series of chemical reactions involving the modification of the steroid backboneThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in compliance with regulatory guidelines to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro Diethyl Loteprednol Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions involve the replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .
Scientific Research Applications
1,2-Dihydro Diethyl Loteprednol Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control assays.
Mechanism of Action
The mechanism of action of 1,2-Dihydro Diethyl Loteprednol Carbonate involves its interaction with specific intracellular receptors. The compound binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing adverse effects .
Comparison with Similar Compounds
Similar Compounds
Loteprednol Etabonate: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a broader range of applications.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness
1,2-Dihydro Diethyl Loteprednol Carbonate is unique due to its design as a soft drug, which reduces the risk of systemic side effects.
Properties
Molecular Formula |
C26H36O9 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H36O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h13,17-20,28H,5-12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
InChI Key |
UXBRRZUGTYPRAA-VOBVLAJWSA-N |
Isomeric SMILES |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC |
Canonical SMILES |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
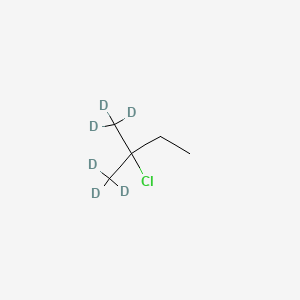
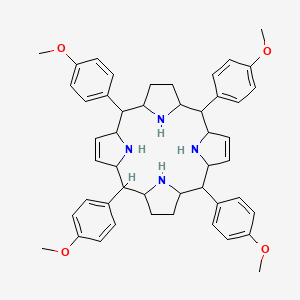
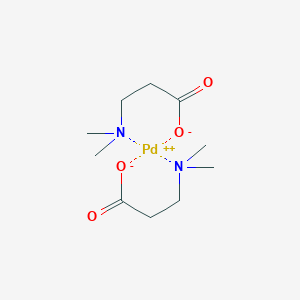

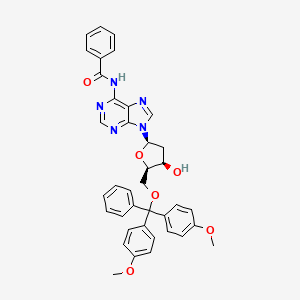
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)
